5-Chloro-2-ethoxypyridine-4-boronic acid CAS number and chemical identity
5-Chloro-2-ethoxypyridine-4-boronic acid CAS number and chemical identity
The following technical guide details the chemical identity, synthesis, and application of 5-Chloro-2-ethoxypyridine-4-boronic acid .
CAS Number: 1882041-03-3 Role: Heterocyclic Building Block / Suzuki-Miyaura Coupling Partner
Executive Summary
5-Chloro-2-ethoxypyridine-4-boronic acid is a specialized heterocyclic organoboron reagent used primarily in medicinal chemistry for the installation of the 5-chloro-2-ethoxypyridine moiety via Palladium-catalyzed cross-coupling reactions. This scaffold is highly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability compared to phenyl isosteres. The presence of the chlorine atom at C5 and the ethoxy group at C2 provides unique electronic tuning, making the C4-position boronic acid a strategic handle for diversifying core structures.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | (5-Chloro-2-ethoxypyridin-4-yl)boronic acid |
| CAS Number | 1882041-03-3 |
| Molecular Formula | C |
| Molecular Weight | 201.42 g/mol |
| SMILES | CCOC1=NC=C(Cl)C(B(O)O)=C1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
Structural Analysis
The molecule features a pyridine ring substituted at three positions:
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C2 (Ethoxy): Acts as a hydrogen bond acceptor and increases lipophilicity. The alkoxy group is an electron-donating group (EDG) by resonance, deactivating the ring toward nucleophilic attack at C2 but activating C3/C5 for electrophilic substitution.
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C4 (Boronic Acid): The reactive center for transmetallation. Boronic acids in this position are susceptible to protodeboronation , particularly under high-temperature basic conditions, due to the electron-deficient nature of the pyridine ring.
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C5 (Chlorine): An electron-withdrawing group (EWG) that sterically influences the C4 position and modulates the pKa of the pyridine nitrogen.
Synthesis & Manufacturing
Methodology: Directed Ortho-Lithiation (DoM) The most reliable route to 5-Chloro-2-ethoxypyridine-4-boronic acid utilizes the directing effects of the chlorine atom and the inherent acidity of the C4 proton in the pyridine ring.
Reaction Pathway (Graphviz)
Caption: Synthesis via Directed Ortho-Lithiation (DoM) targeting the C4 position.
Detailed Experimental Protocol
Note: This protocol is adapted from standard procedures for halogenated pyridine boronic acids.
Reagents:
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5-Chloro-2-ethoxypyridine (1.0 eq)[1]
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Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)
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Triisopropyl borate (1.5 eq)
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Anhydrous THF (Solvent)
Step-by-Step Workflow:
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Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
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Lithiation: Add the solution of 5-Chloro-2-ethoxypyridine in THF. Slowly add LDA dropwise over 20 minutes, maintaining the internal temperature below -70°C.
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Mechanism:[2] The C4 proton is the most acidic due to the inductive withdrawal of the adjacent Chlorine (C5) and the Nitrogen (N1). The bulky base (LDA) prevents nucleophilic attack on the ring.
-
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Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the 4-lithio species.
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Borylation: Add Triisopropyl borate dropwise. The solution may become viscous. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.
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Hydrolysis: Quench the reaction with 1N HCl until pH reaches ~5-6. Do not acidify too strongly (pH < 3) to avoid protodeboronation.
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Isolation: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na
SO , and concentrate. Recrystallize from Acetonitrile/Hexanes if necessary.
Reactivity Profile & Applications
Suzuki-Miyaura Coupling
This reagent is primarily used to form biaryl systems. The presence of the 2-ethoxy group can make the C-B bond slightly more labile than in simple phenylboronic acids; therefore, mild bases are recommended.
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl
·DCM or Pd(PPh ) (Load: 1-5 mol%) -
Base: K
CO or Cs CO (Avoid strong hydroxides if protodeboronation is observed) -
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.
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Temperature: 80-90°C.
Catalytic Cycle Visualization
Caption: Catalytic cycle for the coupling of 5-Chloro-2-ethoxypyridine-4-boronic acid.
Handling & Safety (E-E-A-T)
Hazard Statements:
Storage Protocol: Boronic acids are prone to dehydration (forming boroxines) and oxidation.
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Temperature: Store at 2-8°C (Short term) or -20°C (Long term).
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Atmosphere: Keep under Argon or Nitrogen.
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Container: Tightly sealed glass vial; avoid prolonged exposure to air.
References
-
Bouillon, A., et al. (2002). Synthesis of Novel Halopyridinylboronic Acids and Esters. Journal of Organic Chemistry, 67(21), 7541-7543.[7] (Foundational methodology for halo-alkoxy-pyridine boronic acids).
Sources
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-chloro-2-methoxy-4-pyridylboronic acid - 475275-69-5 - Structure, Synthesis, Properties [organoborons.com]
